molecular formula C19H18N2O3S B6452168 ethyl 3-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate CAS No. 2640978-20-5

ethyl 3-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate

Cat. No.: B6452168
CAS No.: 2640978-20-5
M. Wt: 354.4 g/mol
InChI Key: WWHZKONZDBZLKZ-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate is an organic compound belonging to the quinazolinone class. Quinazolinones are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This particular compound holds promise for various research and industrial applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate typically involves multiple steps, beginning with the preparation of key intermediates. One common route involves the following steps:

  • Formation of the Ethylsulfanyl Intermediate: Ethyl mercaptan reacts with an appropriate halogenated precursor under basic conditions.

  • Synthesis of the Quinazolinone Core: The ethylsulfanyl intermediate reacts with anthranilic acid or its derivatives to form the quinazolinone core structure.

  • Esterification: The final step involves the esterification of the quinazolinone intermediate with benzoic acid or its derivatives in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

The industrial production of this compound generally follows the same synthetic route but is scaled up to accommodate larger quantities. Efficient mixing, temperature control, and purification techniques are crucial to ensuring high yields and product purity. Continuous flow reactors and automated systems are often employed to optimize production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate undergoes various chemical reactions, including:

  • Oxidation: Involves the conversion of the ethylsulfanyl group to a sulfone or sulfoxide under oxidizing conditions.

  • Reduction: Reduction of the quinazolinone ring or the ester group can be achieved using reducing agents like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions occur at the benzoate ester or quinazolinone core.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, sodium periodate.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Catalysts: Sulfuric acid, palladium on carbon.

Major Products Formed

  • Oxidation: Sulfoxide or sulfone derivatives.

  • Reduction: Alcohol or amine derivatives.

  • Substitution: Various substituted quinazolinones or esters.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable tool for medicinal and organic chemistry.

Biology

In biological research, ethyl 3-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate is studied for its potential bioactivity. Its quinazolinone core is associated with enzyme inhibition, which can be exploited for developing new drugs.

Medicine

In medicine, preliminary studies suggest potential anti-inflammatory and anticancer properties. It is being explored for its ability to inhibit specific molecular targets associated with these conditions.

Industry

In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its versatility allows for the synthesis of various derivatives with different functional properties.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action primarily involves the inhibition of specific enzymes and receptors. The quinazolinone core structure interacts with active sites of target proteins, leading to altered biological activity. The ethylsulfanyl group further enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate: Similar structure but with a methyl group instead of an ethylsulfanyl group.

  • Ethyl 3-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate: Similar structure but with a methylsulfanyl group.

Uniqueness

Ethyl 3-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate is unique due to the presence of the ethylsulfanyl group, which significantly impacts its chemical reactivity and biological activity. This differentiates it from similar compounds and makes it a subject of interest for further research.

And that wraps it up! Quite a journey through the world of this compound. Fascinating stuff, right?

Properties

IUPAC Name

ethyl 3-(2-ethylsulfanyl-4-oxoquinazolin-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-3-24-18(23)13-8-7-9-14(12-13)21-17(22)15-10-5-6-11-16(15)20-19(21)25-4-2/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHZKONZDBZLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N=C2SCC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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